

Transethosomes: A Novel Carrier System for Enhanced Transdermal Delivery of Ketoprofen

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Application Notes and Protocols for Researchers and Drug Development Professionals

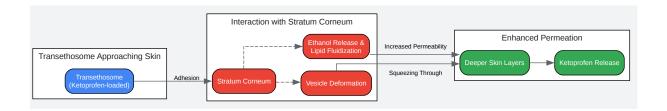
Introduction

Transdermal drug delivery offers a non-invasive alternative to oral and parenteral administration, improving patient compliance and avoiding first-pass metabolism. However, the stratum corneum, the outermost layer of the skin, presents a formidable barrier to the penetration of many therapeutic agents. Transethosomes have emerged as a promising nanocarrier system to overcome this challenge. These ultra-deformable, lipid-based vesicles contain a high concentration of ethanol and an edge activator, which act synergistically to enhance their fluidity and enable them to squeeze through the narrow intercellular spaces of the stratum corneum. This document provides detailed application notes and experimental protocols for the formulation, characterization, and evaluation of transethosomes as a carrier for the transdermal delivery of **ketoprofen**, a potent non-steroidal anti-inflammatory drug (NSAID).

Mechanism of Skin Permeation

The enhanced skin permeation of drugs encapsulated in transethosomes is attributed to a dual mechanism involving the actions of both ethanol and the deformable vesicle structure.[1][2][3] Ethanol acts as a permeation enhancer by fluidizing the lipids of the stratum corneum, thereby increasing its permeability.[1][2] Simultaneously, the inherent flexibility and deformability of the transethosome vesicles, imparted by the edge activator, allow them to penetrate the skin barrier and carry the encapsulated drug into the deeper layers of the skin.[2][4]





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Caption: Mechanism of Transethosome Skin Permeation.

Data Presentation: Formulation and Characterization of Ketoprofen Transethosomes

The following tables summarize quantitative data from various studies on **ketoprofen**-loaded transethosomes and ethosomes, providing a comparative overview of their key characteristics.

Table 1: Physicochemical Properties of Ketoprofen-Loaded Vesicles



Formulati on Code	Phosphol ipid:Edge Activator Ratio	Ethanol (%)	Vesicle Size (nm)	Zeta Potential (mV)	Entrapme nt Efficiency (%)	Referenc e
Optimized Transethos ome	Soya PC:Span 20 (9:1 w/v)	15	135.65	-39.98	76.65	[5][6]
Ethosome E7	Soya PC (3%)	20	-	-	63.1 ± 5.8	[7]
Ethosome (3% SPC, 30% EtOH)	Soya PC (3%)	30	-	-	73.7 ± 2.9	[7]
Ethosome (3% SPC, 40% EtOH)	Soya PC (3%)	40	-	-	78.7 ± 4.9	[7]
Dexketopro fen TE (F1)	Lipoid S100 (High Conc.)	-	133.2 ± 1.62	-21.6 ± 2.45	86.08 ± 1.05 (Solubilizati on Eff.)	[8]

Table 2: In Vitro Drug Release and Ex Vivo Permeation of **Ketoprofen**



Formulati on	In Vitro Release (Time)	Cumulati ve Release (%)	Ex Vivo Permeati on (Time)	Cumulati ve Permeati on (µg/cm²)	Flux (µg/cm²/h)	Referenc e
Transethos ome Gel (TG-12)	10 h	99.12	-	-	-	[5][6]
Ethosome (1% SPC, 20% EtOH)	24 h	81.4 ± 5	24 h	~3840 (0.785 cm²)	-	[7][9]
Ethosome (3% SPC, 20% EtOH)	24 h	71.3 ± 4.6	-	-	-	[7]
Protransfer some Gel (PTdC3-I)	48 h	64.35	-	-	-	[10]

Experimental Protocols

The following are detailed protocols for the preparation and evaluation of **ketoprofen**-loaded transethosomes.

Protocol 1: Preparation of Ketoprofen-Loaded Transethosomes (Cold Method)

This protocol describes the widely used cold method for preparing transethosomes.[11]

Materials:

- Ketoprofen
- Soya Phosphatidylcholine (Soya PC) or other suitable phospholipid
- Edge activator (e.g., Span 80, Tween 80, Sodium cholate)



- Ethanol
- Purified water

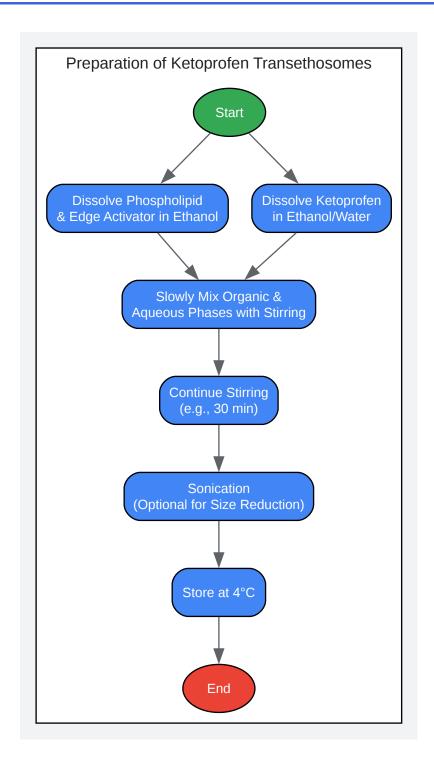
Equipment:

- Magnetic stirrer with heating plate
- Beakers
- Magnetic stir bars
- Glass vials

Procedure:

- Organic Phase Preparation: Dissolve the specified amounts of phospholipid and the edge activator in ethanol in a clean, dry beaker.
- Aqueous Phase Preparation: In a separate beaker, dissolve the ketoprofen in a mixture of ethanol and purified water.
- Mixing: While stirring the aqueous phase at a constant speed (e.g., 700 rpm) using a magnetic stirrer, slowly add the organic phase in a thin stream.
- Vesicle Formation: Continue stirring for a specified period (e.g., 30 minutes) to allow for the self-assembly of the transethosomes.
- Sonication (Optional): To reduce the vesicle size and improve homogeneity, the resulting suspension can be sonicated using a probe or bath sonicator.
- Storage: Store the prepared transethosome suspension in a sealed container at 4°C.





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Caption: Workflow for Transethosome Preparation.

Protocol 2: Characterization of Transethosomes

2.1 Vesicle Size and Zeta Potential Analysis



Equipment:

Dynamic Light Scattering (DLS) instrument (e.g., Zetasizer)

Procedure:

- Sample Preparation: Dilute the transethosome suspension with purified water to an appropriate concentration to avoid multiple scattering effects.
- Measurement: Analyze the diluted sample using the DLS instrument to determine the average vesicle size, polydispersity index (PDI), and zeta potential.[7][12]
- Data Analysis: Record the mean values and standard deviations of at least three independent measurements.
- 2.2 Determination of Entrapment Efficiency

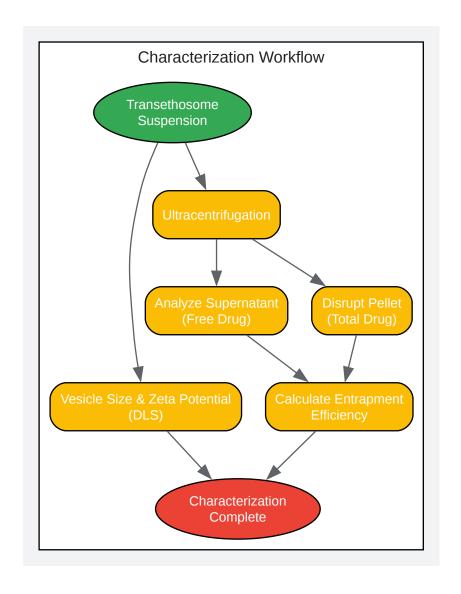
Equipment:

- Ultracentrifuge
- UV-Vis Spectrophotometer

Procedure:

- Separation of Unentrapped Drug: Centrifuge the transethosome suspension at a high speed (e.g., 15,000 rpm) for a specified time (e.g., 1 hour) at 4°C to pellet the vesicles.[11][12]
- Quantification of Free Drug: Carefully collect the supernatant containing the unentrapped drug and measure its concentration using a UV-Vis spectrophotometer at the maximum wavelength of **ketoprofen** (approximately 258 nm).
- Quantification of Total Drug: Disrupt a known volume of the transethosome suspension by adding a suitable solvent (e.g., methanol or Triton X-100) to release the entrapped drug.
 Measure the total drug concentration.
- Calculation: Calculate the entrapment efficiency (EE%) using the following formula: EE% =
 [(Total Drug Free Drug) / Total Drug] x 100





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Caption: Workflow for Transethosome Characterization.

Protocol 3: In Vitro Drug Release Study

Equipment:

- Franz diffusion cell apparatus
- Synthetic membrane (e.g., dialysis membrane)
- Phosphate buffer saline (PBS), pH 7.4
- Magnetic stirrer



- Water bath
- UV-Vis Spectrophotometer

Procedure:

- Membrane Preparation: Hydrate the synthetic membrane in PBS for at least 30 minutes before use.
- Franz Cell Assembly: Mount the hydrated membrane between the donor and receptor compartments of the Franz diffusion cell.
- Receptor Compartment: Fill the receptor compartment with a known volume of PBS (pH 7.4) and maintain the temperature at 37 ± 0.5°C using a water bath. Stir the solution with a magnetic bar.
- Donor Compartment: Apply a known amount of the ketoprofen-loaded transethosome formulation onto the membrane in the donor compartment.[10]
- Sampling: At predetermined time intervals, withdraw an aliquot of the receptor medium and replace it with an equal volume of fresh, pre-warmed PBS to maintain sink conditions.[10]
- Analysis: Analyze the withdrawn samples for ketoprofen concentration using a UV-Vis spectrophotometer.
- Data Analysis: Plot the cumulative amount of drug released per unit area versus time.

Protocol 4: Ex Vivo Skin Permeation Study

Equipment:

- Franz diffusion cell apparatus
- Excised animal or human skin
- Phosphate buffer saline (PBS), pH 7.4
- Other equipment as in Protocol 3



Procedure:

- Skin Preparation: Obtain full-thickness skin (e.g., from rat, pig, or human cadaver) and carefully remove any subcutaneous fat and hair.
- Franz Cell Assembly: Mount the prepared skin between the donor and receptor compartments with the stratum corneum facing the donor compartment.
- Study Execution: Follow steps 3-7 of the In Vitro Drug Release Study protocol, applying the transethosome formulation to the skin surface in the donor compartment.[7][9]
- Data Analysis: Calculate the cumulative amount of **ketoprofen** permeated per unit area and the steady-state flux (Jss) from the linear portion of the permeation profile.

Conclusion

Transethosomes represent a highly promising platform for the transdermal delivery of **ketoprofen**, offering the potential for enhanced skin permeation and sustained drug release.[5] The protocols and data presented in these application notes provide a comprehensive guide for researchers and drug development professionals to formulate, characterize, and evaluate these advanced nanocarriers. By leveraging the unique properties of transethosomes, it is possible to develop more effective and patient-friendly topical and transdermal therapies for pain and inflammation.

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